molecular formula C12H9ClO3S B11850552 1-(4-Chloro-2,5-dihydroxyphenyl)-2-(thiophen-2-yl)ethanone

1-(4-Chloro-2,5-dihydroxyphenyl)-2-(thiophen-2-yl)ethanone

Cat. No.: B11850552
M. Wt: 268.72 g/mol
InChI Key: BSVGBLCHFBYNQE-UHFFFAOYSA-N
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Description

1-(4-Chloro-2,5-dihydroxyphenyl)-2-(thiophen-2-yl)ethanone is a hydroxyacetophenone derivative featuring a 4-chloro-2,5-dihydroxyphenyl group linked to a thiophen-2-yl moiety via an ethanone bridge.

Properties

Molecular Formula

C12H9ClO3S

Molecular Weight

268.72 g/mol

IUPAC Name

1-(4-chloro-2,5-dihydroxyphenyl)-2-thiophen-2-ylethanone

InChI

InChI=1S/C12H9ClO3S/c13-9-6-11(15)8(5-12(9)16)10(14)4-7-2-1-3-17-7/h1-3,5-6,15-16H,4H2

InChI Key

BSVGBLCHFBYNQE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC(=O)C2=CC(=C(C=C2O)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2,5-dihydroxyphenyl)-2-(thiophen-2-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2,5-dihydroxybenzaldehyde and thiophene-2-carboxylic acid.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2,5-dihydroxyphenyl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2,5-dihydroxyphenyl)-2-(thiophen-2-yl)ethanone would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison

The compound’s structure can be compared to several analogs from the Handbook of Hydroxyacetophenones and related literature:

Compound Name / CAS Key Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Features
1-(4-Chloro-2,5-dihydroxyphenyl)-2-(thiophen-2-yl)ethanone 4-Cl, 2,5-diOH phenyl; thiophen-2-yl C₁₃H₁₁ClO₃S (inferred) ~294.7 (calc.) Not reported Thiophene introduces sulfur-based aromaticity and lipophilicity.
1-(5-Chloro-2-hydroxy-4-methylphenyl)-2-(2,5-dihydroxyphenyl)ethanone [115781-56-1] 5-Cl, 2-OH, 4-Me phenyl; 2,5-diOH phenyl C₁₅H₁₃ClO₄ 292.74 222 Methyl group enhances steric hindrance; dihydroxyphenyl increases polarity.
1-(2,5-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone [56308-07-7] 2,5-diOH phenyl; 4-MeO phenyl C₁₅H₁₄O₄ 258.27 Not reported Methoxy group provides electron-donating effects, altering UV/IR profiles.
2-Chloro-1-(4-chloro-2-hydroxy-5-methylphenyl)ethanone [22307-95-5] 4-Cl, 2-OH, 5-Me phenyl; Cl C₉H₈Cl₂O₂ 219.07 Not reported Dichlorinated structure may enhance electrophilic reactivity.
1-(4-Ethoxy-2,5-dihydroxyphenyl)ethanone [58084-93-8] 4-EtO, 2,5-diOH phenyl C₁₀H₁₂O₄ 196.20 125–130 Ethoxy group increases lipophilicity compared to hydroxyl analogs.

Key Structural Insights :

  • Thiophene vs.
  • Chloro and Hydroxy Substitution : The 4-chloro-2,5-dihydroxyphenyl moiety mirrors analogs with antimicrobial or antioxidant activity, though the thiophene’s sulfur atom may enhance metabolic stability .
Physicochemical Properties
  • Melting Points : Compounds with polar substituents (e.g., [115781-56-1], m.p. 222°C) exhibit higher melting points due to hydrogen bonding, whereas ethoxy or thiophene groups reduce polarity, likely lowering melting points .
  • Spectroscopy :
    • IR : Thiophene’s C-S stretch (~600–700 cm⁻¹) distinguishes it from oxygenated analogs .
    • NMR : Thiophene protons resonate distinctively (δ 7.0–7.5 ppm) compared to methoxy or hydroxyl-substituted phenyl groups (δ 6.5–7.2 ppm) .

Biological Activity

1-(4-Chloro-2,5-dihydroxyphenyl)-2-(thiophen-2-yl)ethanone, known by its CAS number 951235-97-5, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C12H9ClO3S
  • Molecular Weight : 268.72 g/mol
  • Boiling Point : Predicted at 463.2 ± 45.0 °C
  • Density : 1.493 ± 0.06 g/cm³
  • pKa : 7.49 ± 0.48
PropertyValue
Molecular FormulaC12H9ClO3S
Molecular Weight268.72 g/mol
Boiling Point463.2 ± 45.0 °C (predicted)
Density1.493 ± 0.06 g/cm³
pKa7.49 ± 0.48

Antioxidant Activity

Research indicates that phenolic compounds often exhibit strong antioxidant properties due to their ability to scavenge free radicals and chelate metal ions . The presence of hydroxyl groups in the structure of this compound may confer similar antioxidant capabilities.

Cytotoxic Effects

The cytotoxicity of related compounds has been investigated in various cancer cell lines. For example, certain chlorinated phenolic compounds have demonstrated selective cytotoxic effects against human cancer cells while sparing normal cells . This suggests that this compound could also exhibit selective toxicity worth exploring in further studies.

Case Studies and Research Findings

  • Antiviral Activity : A study on substituted phenolic compounds found that several analogues exhibited enhanced antiviral activity against human adenovirus (HAdV), with some derivatives showing IC50 values less than 0.3 µM . This indicates a promising avenue for further exploration of the antiviral potential of structurally related compounds.
  • Antioxidant Studies : In a comparative study evaluating the antioxidant activity of various phenolic compounds, those with multiple hydroxyl groups showed significantly higher activity in scavenging DPPH radicals compared to their mono-hydroxylated counterparts . This aligns with the expected behavior of this compound.
  • Cytotoxicity Assays : In vitro assays assessing the cytotoxic effects of chlorinated phenolic compounds on cancer cell lines demonstrated that certain structural modifications could enhance selectivity and potency against tumor cells while reducing toxicity to healthy cells .

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